2-[4-(BUTAN-2-YL)PHENOXY]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE
Overview
Description
2-[4-(BUTAN-2-YL)PHENOXY]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a combination of phenoxy, oxazolo, and pyridinyl groups
Preparation Methods
The synthesis of 2-[4-(BUTAN-2-YL)PHENOXY]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazolo[4,5-b]pyridine core: This can be achieved through a palladium-catalyzed direct C–H bond functionalization methodology.
Attachment of the phenoxy group: The phenoxy group can be introduced via nucleophilic substitution reactions.
Introduction of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-[4-(BUTAN-2-YL)PHENOXY]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(BUTAN-2-YL)PHENOXY]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-[4-(BUTAN-2-YL)PHENOXY]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy and acetamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-[4-(BUTAN-2-YL)PHENOXY]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE include:
These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its combination of phenoxy, oxazolo, and pyridinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-16(2)17-8-12-20(13-9-17)29-15-22(28)26-19-10-6-18(7-11-19)24-27-23-21(30-24)5-4-14-25-23/h4-14,16H,3,15H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFWQJJMDZSHTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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